6-Hydroxynicotinamide

Overview

Description

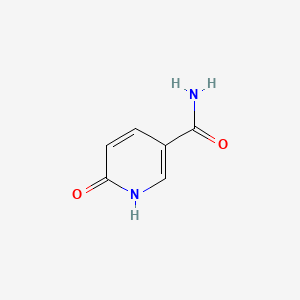

6-Hydroxynicotinamide (CAS: 3670-59-5; molecular formula: C₆H₆N₂O₂) is a hydroxylated metabolite of nicotinamide (vitamin B3). It is formed via hydroxylation of the pyridine ring at the 6-position during nicotinamide catabolism . This compound plays a role in the detoxification of excess nicotinamide, which is critical for maintaining metabolic homeostasis . Unlike nicotinamide, which is primarily methylated or oxidized, this compound represents a minor but distinct metabolic pathway, particularly observed in rodent models . Its structure includes a hydroxyl group at the 6-position and an amide group at the 3-position, conferring unique physicochemical properties such as tautomerization and hydrogen-bonding capabilities .

Preparation Methods

Chemical Synthesis of 6-Hydroxynicotinamide

Halogenation and Hydrolysis Route

A patented method for synthesizing this compound derivatives involves sequential halogenation and hydrolysis steps . The process begins with 2,5-dichloronicotinic acid, which undergoes reaction with thionyl chloride to form the corresponding acid chloride. Subsequent treatment with dimethylamine hydrochloride in the presence of triethylamine yields 2,5-dichloro-N,N-dimethylnicotinamide (Equation 1):

2 \rightarrow \text{2,5-dichloronicotinoyl chloride} \xrightarrow{\text{(CH}3\text{)}_2\text{NH·HCl}} \text{2,5-dichloro-N,N-dimethylnicotinamide} \quad

The intermediate is then subjected to nucleophilic substitution with benzyl mercaptan in dimethylsulfoxide (DMSO) at 130–140°C, followed by hydrolysis using concentrated hydrochloric acid to yield this compound derivatives. Critical parameters include:

-

Temperature : Hydrolysis at 80°C ensures complete deprotection of the benzyl group without side reactions.

-

Catalyst : Anhydrous potassium carbonate facilitates the substitution reaction, achieving yields of 70–80% .

-

Purification : Silica gel column chromatography with methylene chloride/ethyl acetate gradients isolates the product with >95% purity .

Oxidation of Nicotinamide Derivatives

An alternative route involves the oxidation of nicotinamide riboside derivatives using potassium superoxide (KO) in anhydrous DMSO . This method generates this compound via radical-mediated oxidation at the C6 position (Equation 2):

Optimization Insights :

-

Solvent : Anhydrous DMSO prevents undesired side reactions with water.

-

Reaction Time : 12–16 hours under nitrogen ensures complete conversion.

-

Yield : 65–72% after purification via flash chromatography .

Table 1: Comparative Analysis of Chemical Synthesis Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halogenation-Hydrolysis | 2,5-dichloronicotinic acid | SOCl, (CH)NH·HCl | 70–80 | >95 |

| Oxidation | Nicotinamide riboside | KO, DMSO, 16 h | 65–72 | 90 |

Biotechnological Production via Microbial Metabolism

Bacterial Degradation Pathways

Certain bacterial strains, including Pseudomonas putida and Arthrobacter nicotinovorans, metabolize nicotine into 6-hydroxynicotine through a series of enzymatic reactions . The pathway begins with nicotine dehydrogenase (NDH), which hydroxylates nicotine at the C6 position to form 6-hydroxynicotine. Further metabolism by 6-hydroxy-L-nicotine oxidase yields this compound as a stable intermediate (Equation 3):

Fermentation Parameters :

-

Strain Selection : Engineered P. putida strains overexpressing NDH achieve 85% substrate conversion.

-

pH and Temperature : Optimal activity occurs at pH 7.2 and 30°C.

-

Scale-Up : Batch bioreactors with aeration rates of 1.5 vvm enhance productivity to 12 g/L .

Enzymatic Hydroxylation

In vitro enzymatic synthesis employs purified nicotine dehydrogenase and NADH cofactors. This method bypasses microbial cultivation, enabling precise control over reaction stoichiometry:

2 \xrightarrow{\text{NDH}} \text{this compound} + \text{NAD}^+ + \text{H}2\text{O} \quad

Key Advantages :

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying this compound from synthetic mixtures . Elution with methylene chloride:ethyl acetate (7:3 v/v) resolves the target compound (R = 0.45) from benzylthio byproducts. Preparative HPLC with a C18 column and 0.1% trifluoroacetic acid mobile phase further enhances purity to >99% .

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

6-Hydroxynicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-hydroxynicotinic acid.

Reduction: It can be reduced to form derivatives with different functional groups.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Hydroxynicotinic acid.

Reduction: Various reduced derivatives depending on the reducing agent used.

Substitution: Substituted nicotinamide derivatives with different functional groups.

Scientific Research Applications

6-Hydroxynicotinamide has the molecular formula C₆H₆N₂O₂ and features a hydroxyl group at the 6-position of the pyridine ring. Its chemical structure allows it to participate in hydrolysis and condensation reactions, forming various derivatives that may possess unique biological activities. The compound is known to modulate NAD+ metabolism, which is crucial for numerous enzymatic reactions in living organisms.

Pharmacological Applications

1. Neuroprotection and Cognitive Enhancement:

Research indicates that this compound may enhance cognitive function and provide neuroprotective effects. Studies have demonstrated its ability to ameliorate memory impairments in animal models of Alzheimer's disease by regulating gene expression related to neuroprotection and synaptic plasticity . For example, administration of this compound in zebrafish models showed improvements in spatial memory and recognition tasks, suggesting its potential as a therapeutic agent for cognitive disorders .

2. Modulation of Oxidative Stress:

The compound exhibits antioxidant properties that could mitigate oxidative stress in neuronal tissues. In experimental models, this compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing markers of oxidative damage . This suggests a protective role against neurodegenerative diseases linked to oxidative stress.

Metabolic Studies

1. Interactions with NAD+ Metabolism:

this compound's influence on NAD+ metabolism positions it as a significant compound in metabolic studies. Its interactions with enzymes involved in NAD+ synthesis and degradation can impact energy production and cellular signaling pathways. For instance, studies have indicated that it can alter enzyme activity related to NAD+ metabolism, which is crucial for maintaining cellular energy homeostasis .

2. Biomarker Potential:

Given its metabolic pathways, this compound may serve as a biomarker for various physiological conditions. Research has suggested that metabolites of nicotinamide, including this compound, could be indicative of metabolic disorders such as type 2 diabetes . The compound's levels in biological fluids can provide insights into an individual's metabolic state and potential disease risk.

Case Studies

1. Cognitive Function Enhancement:

A study involving rats treated with this compound demonstrated significant improvements in memory performance on various cognitive tasks compared to control groups. The findings indicated that the compound not only enhanced memory but also positively influenced neuroinflammation markers .

2. Antioxidant Effects:

In another case study focusing on oxidative stress, treatment with this compound resulted in reduced levels of malondialdehyde (MDA) and carbonylated proteins in rat hippocampal tissues, suggesting its efficacy as an antioxidant agent .

Mechanism of Action

The mechanism of action of 6-Hydroxynicotinamide involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. Its hydroxyl group allows it to form hydrogen bonds with target molecules, affecting their activity and stability. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below compares 6-hydroxynicotinamide with key analogs, emphasizing substituent effects and metabolic roles:

Key Research Findings

Reactivity and Stability: this compound exhibits tautomerization between keto and enol forms, influencing its reactivity in nucleophilic substitutions . This contrasts with nicotinamide, which lacks tautomerization due to its amide group . The hydroxyl group enhances polarity, making this compound more water-soluble than N1-methylnicotinamide but less than 6-hydroxynicotinic acid .

Metabolic Significance: Unlike N1-methylnicotinamide (a major human metabolite), this compound is a minor metabolite in rats, suggesting species-specific catabolic pathways .

Synthetic Derivatives :

- Chlorination at the 6-position (e.g., 6-chloro-N-hydroxynicotinamide) increases electrophilicity, enabling cross-coupling reactions in medicinal chemistry . However, this substitution reduces hydrogen-bonding capacity compared to the hydroxyl analog.

Biological Activity

6-Hydroxynicotinamide (6-HLN) is a significant metabolite derived from nicotine and nicotinamide, playing a crucial role in various biological processes. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

6-HLN interacts with several biomolecules, particularly within the cholinergic system, influencing cognitive functions such as memory and attention. Its biochemical properties include:

- Interaction with NAD+-dependent enzymes : 6-HLN modulates redox reactions and energy metabolism by affecting the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes.

- Inhibition of deacetylases : It has been shown to inhibit certain NAD+-dependent deacetylases, which are vital for gene expression regulation and cellular metabolism.

- Oxidative stress modulation : The compound reduces oxidative stress by enhancing antioxidant enzyme activities (e.g., superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX)) in various models .

Cognitive Enhancement

Research indicates that 6-HLN has a promnesic effect, improving cognitive functions in animal models. For example:

- In rats treated with amyloid-beta (Aβ) to induce cognitive impairment, 6-HLN administration improved spatial recognition and working memory. It also upregulated brain-derived neurotrophic factor (Bdnf) and other genes associated with neuroprotection and synaptic plasticity .

- In zebrafish models exposed to scopolamine (SCOP), acute treatment with 6-HLN improved memory performance and reduced anxiety-like behavior, indicating its potential as a cognitive enhancer .

Antioxidant Activity

The antioxidant properties of 6-HLN are significant in mitigating oxidative stress. Studies have demonstrated that:

- 6-HLN reduces Aβ-induced oxidative stress by increasing antioxidant enzyme activity and decreasing markers of oxidative damage such as malondialdehyde (MDA) levels .

- The compound positively regulates the expression of the Nrf2a gene, which plays a critical role in cellular defense against reactive oxygen species .

Dosage Effects

The effects of 6-HLN vary significantly with dosage:

- Low doses : Beneficial effects on cognition and reduction of oxidative stress have been observed.

- High doses : Potential adverse effects may arise, necessitating careful consideration in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-HLN:

- Cognitive Function in Rats :

- Zebrafish Model for Anxiety and Memory :

- Oxidative Stress Reduction :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cognitive Enhancement | Improves memory performance in animal models; enhances synaptic plasticity. |

| Antioxidant Activity | Reduces oxidative stress; increases antioxidant enzyme activity. |

| Gene Regulation | Modulates expression of genes related to neuroprotection and metabolism. |

| Dosage Dependency | Effects vary significantly between low and high doses. |

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNYDVHEUXWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190153 | |

| Record name | 6-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3670-59-5 | |

| Record name | 6-Hydroxynicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3670-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.